Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O3 It is a piperazine derivative that features a tert-butyl ester group, a benzyl group, and a hydroxymethyl group
Mechanism of Action
Target of Action
This compound is a complex organic molecule, and its specific interactions with biological targets may be diverse and multifaceted .
Mode of Action
It’s worth noting that piperazine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Piperazine derivatives have been known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The compound’s molecular weight (30641 Da) suggests that it may have favorable absorption and distribution properties .
Result of Action
The compound’s structure suggests that it may have potential as a linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the compound is recommended to be stored under refrigerated conditions , suggesting that it may be sensitive to temperature.
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is key to its biochemical activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression profiles. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, organ damage, or other physiological disturbances. Understanding the dosage thresholds is crucial for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for its biological activity and effectiveness .
Preparation Methods
The synthesis of tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and benzyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound also features a tert-butyl ester group and a hydroxymethyl group but differs in the piperidine ring structure.
Tert-butyl (3-hydroxypropyl)carbamate: This compound has a similar tert-butyl ester group but differs in the carbamate structure.
The uniqueness of this compound lies in its specific combination of functional groups and the piperazine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(15(12-19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGNOJOGOONAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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